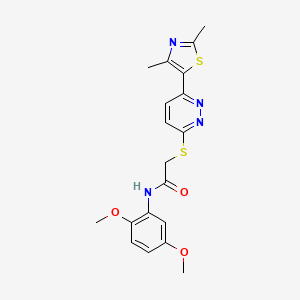

![molecular formula C21H18N4O2 B2382493 N-([3,3'-bipyridin]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 2191267-41-9](/img/structure/B2382493.png)

N-([3,3'-bipyridin]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

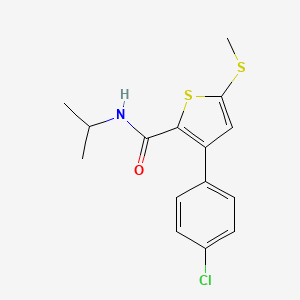

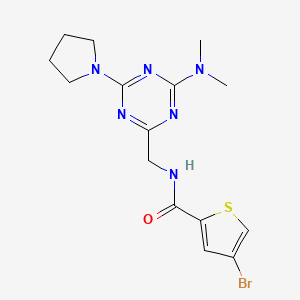

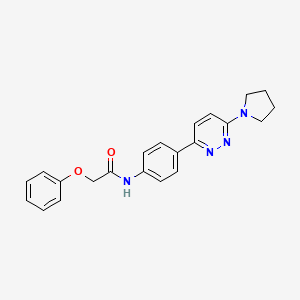

The compound “N-([3,3’-bipyridin]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide” is a complex organic molecule that contains a bipyridine moiety and an indole moiety . Bipyridines are important ligands in coordination chemistry, forming complexes with many transition metals . Indoles are a class of organic compounds that are widely distributed in the natural world and have significant biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be expected to exhibit the characteristic features of both bipyridines and indoles. Bipyridines are planar molecules with nitrogen atoms that can act as electron pair donors . Indoles have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis

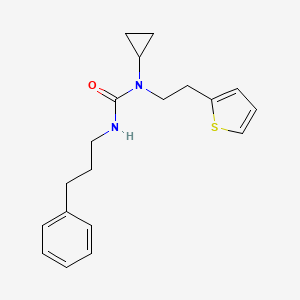

The chemical reactivity of this compound would be influenced by the presence of the bipyridine and indole moieties. Bipyridines can act as bidentate ligands, forming complexes with transition metals . Indoles are known to undergo a variety of chemical reactions, including electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all play a role .Aplicaciones Científicas De Investigación

- Anti-Tubercular Agents : Derivatives of this compound have been investigated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Specifically, compounds like 6a , 6e , 6h , 6j , and 6k from Series-I, as well as 7e from Series-II, exhibited significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 μM. These compounds hold promise for combating tuberculosis.

Biological and Agricultural Applications

Indole derivatives, including this compound, have diverse biological roles:

- Plant Hormone Analog : Indole-3-acetic acid (IAA), a plant hormone, is produced by the degradation of tryptophan in higher plants. While not directly related to our compound, understanding indole derivatives contributes to plant biology and agriculture .

Mecanismo De Acción

The mechanism of action would depend on the specific application of the compound. For instance, if used as a ligand in coordination chemistry, it could interact with metal ions to form complexes . If it has biological activity, it could interact with various biological targets, but without specific studies, it’s hard to predict .

Direcciones Futuras

The future research directions for this compound could involve exploring its potential applications in areas such as coordination chemistry, materials science, or medicinal chemistry. Further studies could also focus on investigating its physical and chemical properties, as well as its safety profile .

Propiedades

IUPAC Name |

6-methoxy-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c1-27-18-5-4-15-8-20(25-19(15)9-18)21(26)24-11-14-7-17(13-23-10-14)16-3-2-6-22-12-16/h2-10,12-13,25H,11H2,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJSYERHRUSPTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([3,3'-bipyridin]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6Ar,6bS,8aR,11R,14bR)-4,11-bis(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B2382410.png)

![1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2382414.png)

![N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2382417.png)

![Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2382418.png)

![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2382423.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2382429.png)